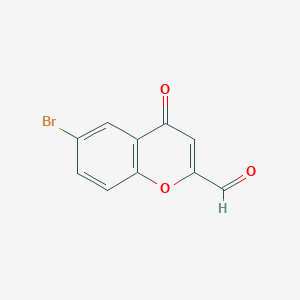
6-Bromo-4-oxo-4H-1-benzopyran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-oxo-4H-chromene-2-carbaldehyde is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-oxo-4H-chromene-2-carbaldehyde typically involves the bromination of 4-oxo-4H-chromene-2-carbaldehyde. One common method is the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for 6-bromo-4-oxo-4H-chromene-2-carbaldehyde are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-oxo-4H-chromene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.
Reduction: 6-bromo-4-oxo-4H-chromene-2-methanol.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
6-bromo-4-oxo-4H-chromene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-oxo-4H-chromene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and aldehyde group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 6-chloro-4-oxo-4H-chromene-2-carbaldehyde
- 6-fluoro-4-oxo-4H-chromene-2-carbaldehyde
Uniqueness
6-bromo-4-oxo-4H-chromene-2-carbaldehyde is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
105591-55-7 |
|---|---|
Molecular Formula |
C10H5BrO3 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
6-bromo-4-oxochromene-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-5H |
InChI Key |
IRTBJYFLFDEAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine](/img/structure/B11861145.png)

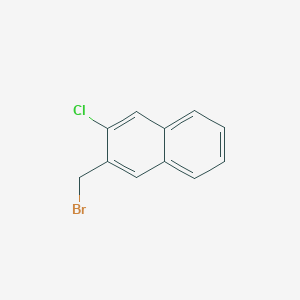
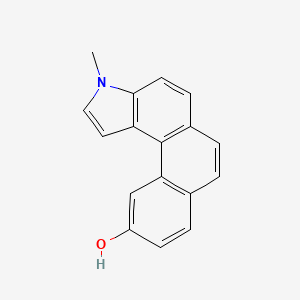
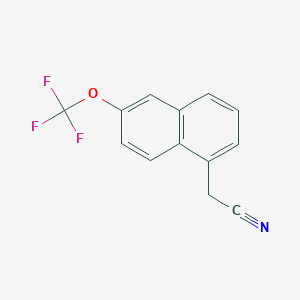
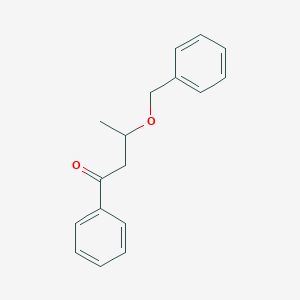

![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)
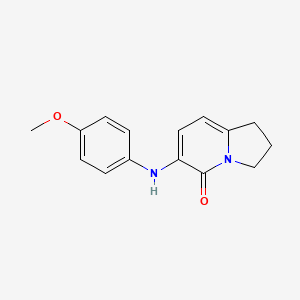
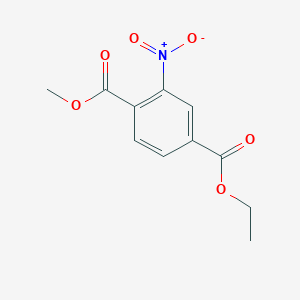
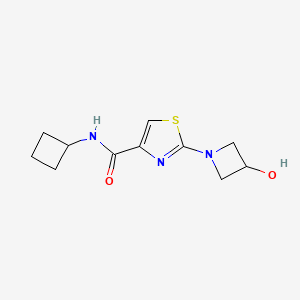
![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)
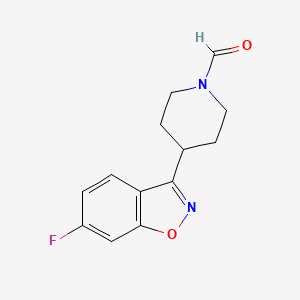
![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
